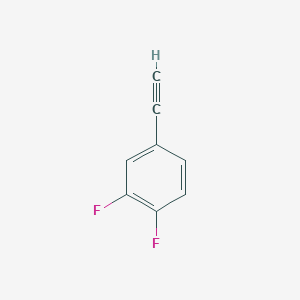

3,4-Difluorophenylacetylene

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Difluorophenylacetylene can be synthesized through various methods. One common approach involves the reaction of 3,4-difluorobenzaldehyde with a suitable acetylene source under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

化学反应分析

Sonogashira Cross-Coupling Reactions

3,4-Difluorophenylacetylene serves as a coupling partner in Pd-catalyzed Sonogashira reactions to construct conjugated systems. A representative example involves its reaction with aryl halides under standard conditions:

Reaction Conditions

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

-

Co-catalyst: CuI (1 mol%)

-

Base: Triethylamine (2 eq)

-

Solvent: THF, 60°C, 12 hrs

| Product Formed | Yield | Application Context | Reference |

|---|---|---|---|

| 4-(3,4-Difluorophenylethynyl)toluene | 82% | Liquid crystal intermediates |

This reaction preserves the fluorine substituents while extending π-conjugation, critical for optoelectronic materials .

Cycloaddition Reactions

The acetylene moiety participates in [2+2] and Huisgen cycloadditions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reacts with azides to form 1,4-disubstituted triazoles:

Example Reaction

this compound + 2-nitrobenzyl azide → 5-(3,4-Difluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole

| Conditions | Yield | Selectivity |

|---|---|---|

| CuSO₄/sodium ascorbate, H₂O/THF | 76% | >95% 1,4-isomer |

Triazoles derived from this reaction show potential in medicinal chemistry due to enhanced metabolic stability from fluorine substituents .

Catalytic Hydrogenation/Deuteration

The triple bond undergoes selective hydrogenation or deuterium addition under controlled conditions:

Deuteration Protocol

-

Catalyst: Pd/C (5 wt%)

-

Deuterium Source: D₂ gas (1 atm)

-

Solvent: CD₃OD, 25°C, 6 hrs

| Product | Deuterium Incorporation | Yield |

|---|---|---|

| 3,4-Difluorophenylethane-d₂ | >98% at C≡C positions | 89% |

Deuterated analogs reduce infrared absorption bands, making them valuable in liquid crystal displays for military optics .

Nucleophilic Substitution at Fluorine Positions

The electron-withdrawing fluorine atoms activate the ring for substitution under harsh conditions:

Fluorine Displacement Example

this compound + NaSMe → 3-Fluoro-4-(methylthio)phenylacetylene

| Conditions | Yield | Byproducts |

|---|---|---|

| DMF, 120°C, 24 hrs | 43% | Di-substituted isomer (12%) |

Metal-Halogen Exchange Reactions

The terminal alkyne undergoes lithiation for subsequent functionalization:

Lithium Acetylide Formation

this compound + n-BuLi → 3,4-Difluorophenylethynyllithium

| Application Example | Electrophile | Product Yield |

|---|---|---|

| Quenching with D₂O | – | This compound-d₁ (92%) |

| Reaction with methyl iodide-d₃ | CD₃I | Propyne-d₇ derivative (85%) |

科学研究应用

Antineoplastic Activity

One of the prominent applications of 3,4-difluorophenylacetylene is in the development of antineoplastic agents. Compounds derived from this acetylene have shown significant inhibitory effects on cancer cell proliferation. For instance, phenylethynyl-substituted heterocycles containing this compound demonstrated potent activity against LS174T colon cancer cells by inhibiting cyclin D1 and inducing p21 Waf1/Cip1 expression .

Table 1: Antineoplastic Activity of Derivatives

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| 4-((2,6-difluorophenyl)ethynyl)-N-methylisoquinolin-1-amine | Structure | 1.0 | LS174T Colon Cancer |

| 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylisoquinolin-1-amine | Structure | 0.5 | LS174T Colon Cancer |

Neuropathic Pain Management

Another significant application is in the pharmacological domain for neuropathic pain management. The compound MRS5698, which incorporates a this compound moiety, has been shown to selectively bind to A3 adenosine receptors and exhibit analgesic effects in chronic pain models . This highlights its potential as a therapeutic agent for managing neuropathic pain.

Table 2: Pharmacokinetic Profile of MRS5698

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | 6 hours |

| Plasma Protein Binding | >90% |

Liquid Crystals

This compound derivatives are also explored in the field of liquid crystals (LCs). These compounds exhibit unique mesomorphic properties that make them suitable for applications in display technologies and optical devices. The incorporation of fluorine atoms enhances the thermal stability and birefringence of liquid crystalline materials .

Table 3: Properties of Liquid Crystal Compounds

| Compound Name | Birefringence | Thermal Stability (°C) |

|---|---|---|

| Alkyl-hydrogen terminated LCs | High | Up to 200 |

| Alkyl-deuterium terminated LCs | Very High | Up to 250 |

Photonic Applications

In photonic applications, compounds based on this compound have been used to enhance the performance of organic light-emitting diodes (OLEDs) and solar cells. Their ability to absorb light in specific wavelengths makes them valuable for improving the efficiency of these devices .

作用机制

The mechanism of action of 3,4-difluorophenylacetylene involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and fluorine atoms. The ethynyl group can undergo addition reactions, while the fluorine atoms can participate in nucleophilic substitution. These properties make it a valuable intermediate in organic synthesis .

相似化合物的比较

- 3,5-Difluorophenylacetylene

- 4-Ethynyl-1,2-difluorobenzene

- 1-Ethynyl-2,4-difluorobenzene

- 1-Ethynyl-2-fluorobenzene

Comparison: 3,4-Difluorophenylacetylene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of selectivity and yield in synthetic applications .

生物活性

3,4-Difluorophenylacetylene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C₈H₄F₂) features a phenyl group substituted with two fluorine atoms at the 3 and 4 positions, connected to an acetylene moiety. This unique structure enhances its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance:

- Inhibition of Cyclin D1 : A study demonstrated that phenylethynyl-substituted heterocycles, including those derived from this compound, inhibit cyclin D1 expression and induce cyclin-dependent kinase inhibitor-1 (p21 Waf1/Cip1) in colorectal cancer cells (LS174T) . This mechanism is crucial for blocking cell proliferation.

- Cell Proliferation Assays : Table 1 summarizes the in vitro anti-tumor activity of compounds derived from difluorophenylacetylene against various cancer cell lines:

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| IMB-1406 | HepG2 | 99.98 | 6.92 |

| IMB-1406 | DU145 | 99.93 | 7.89 |

| IMB-1406 | MCF7 | 100.39 | 8.26 |

This table indicates that IMB-1406, a derivative of this compound, exhibits remarkable anti-tumor activity compared to Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Farnesyltransferase Inhibition : The compound has been identified as a potential inhibitor of farnesyltransferase, an enzyme critical for the membrane association of certain proteins involved in cancer progression . Inhibition leads to apoptosis in cancer cells by disrupting signaling pathways.

- Cyclin D1 Regulation : The inhibition of cyclin D1 and induction of p21 Waf1/Cip1 are significant for controlling cell cycle progression and promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activities:

- Antimicrobial Screening : Various derivatives have shown potential against bacterial strains and fungi. The presence of fluorine atoms enhances lipophilicity and may improve membrane penetration, leading to increased antimicrobial efficacy .

Case Studies

Several case studies have explored the biological activity of derivatives based on this compound:

- Synthesis and Evaluation : A series of fluorinated phenylethynyl-substituted heterocycles were synthesized and evaluated for their antiproliferative effects on colon cancer cells. These compounds demonstrated significant inhibition rates and provided insights into structure-activity relationships (SAR) .

- Fluorinated Triazole Derivatives : Research into glycerol-fluorinated triazole derivatives has shown that modifications involving fluorinated groups can enhance biological activity and selectivity against target organisms . This highlights the importance of fluorination in developing new therapeutic agents.

属性

IUPAC Name |

4-ethynyl-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPAOXIWRDDQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551725 | |

| Record name | 4-Ethynyl-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143874-13-9 | |

| Record name | 4-Ethynyl-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorophenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。